Cleavable Disulfide Bond Enables Redox-Triggered Payload Release vs. Non-Cleavable TCO-PEG4-DBCO
DBCO-PEG4-SS-TCO contains a bioreducible disulfide (SS) bond that undergoes cleavage upon exposure to reducing agents (GSH, DTT, TCEP), enabling intracellular payload release . In contrast, the closely related analog TCO-PEG4-DBCO (CAS 1801863-88-6) lacks the SS bond and is classified as a non-cleavable linker, precluding redox-triggered dissociation . A controlled cell-glue study demonstrated that constructs containing disulfide bonds (DBCO-SS-Tz) exhibited glutathione (5 mM)-induced detachment, whereas DBCO-TCO constructs without SS showed no cleavage response [1]. This functional dichotomy directly determines whether an ADC linker can achieve tumor-cell-specific drug liberation or remains permanently conjugated.
| Evidence Dimension | Cleavability (presence of bioreducible disulfide bond) |
|---|---|
| Target Compound Data | Cleavable (contains SS bond); cleaved by 10-20 mM DTT or 1-10 mM GSH at 37 °C |
| Comparator Or Baseline | TCO-PEG4-DBCO (CAS 1801863-88-6): Non-cleavable; no disulfide bond present; stable under identical reducing conditions |
| Quantified Difference | Qualitative binary difference: cleavable vs. non-cleavable; cleavage confirmed by 5 mM GSH reducing Cy3 fluorescence intensity to 16.4% vs. control in disulfide-containing systems [1] |
| Conditions | Reducing environment: GSH (1-10 mM) or DTT (5-20 mM) in PBS pH 7.4 at 37 °C; in vitro cell detachment assay |
Why This Matters
Procurement of DBCO-PEG4-SS-TCO over TCO-PEG4-DBCO is essential for applications requiring intracellular, tumor-microenvironment-specific, or chemically triggered payload release; non-cleavable analogs are functionally inadequate for ADC designs dependent on endosomal/lysosomal drug liberation.
- [1] Kocak S, et al. Controlled Detachment of Chemically Glued Cells. Bioconjug Chem. 2016;27(11):2601-2604. View Source
